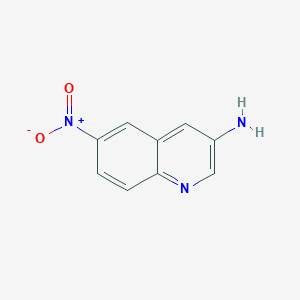

6-Nitroquinolin-3-amine

Description

Overview of Quinoline (B57606) Derivatives in Synthetic Chemistry and Biological Applications

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This scaffold is a cornerstone in synthetic and medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds. mdpi.comiipseries.org The versatility of the quinoline ring system allows for the synthesis of a vast library of derivatives through various established methods, including the Skraup, Knorr, and Pfitzinger reactions. iipseries.org These synthetic routes enable chemists to introduce a wide array of functional groups at different positions on the quinoline core, thereby modulating the molecule's physicochemical properties and biological effects.

The applications of quinoline derivatives are extensive and impactful. They form the structural basis for a multitude of approved drugs, most famously the antimalarial agent chloroquine. chemimpex.com Beyond their use in combating malaria, quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. chemimpex.com This wide range of activities has cemented the quinoline scaffold as a "privileged structure" in drug discovery, continually inspiring the design and synthesis of novel therapeutic agents.

Significance of Nitro and Amino Groups in Quinoline Scaffolds for Chemical Reactivity and Biological Activity

The introduction of nitro (NO₂) and amino (NH₂) groups onto the quinoline scaffold profoundly influences the molecule's electronic properties, reactivity, and biological function. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This property is often exploited in synthetic chemistry to direct the addition of other functional groups. mdpi.com From a biological standpoint, the electron-deficient nature imparted by a nitro group can enhance the potency of a compound, as seen in some antileishmanial and anticancer agents where it may play a role in the mechanism of action. chemimpex.com

Conversely, the amino group is a powerful electron-donating group that activates the quinoline ring, making it more susceptible to electrophilic attack. The presence of an amino group can also significantly alter a molecule's polarity, solubility, and its ability to form hydrogen bonds. These interactions are crucial for binding to biological targets such as enzymes and receptors. The interplay between an electron-withdrawing nitro group and an electron-donating amino group on the same quinoline scaffold, as in 6-Nitroquinolin-3-amine, creates a complex electronic environment that can be leveraged for developing compounds with highly specific and potent biological activities.

Contextualization of this compound within the Broader Field of Heterocyclic Chemistry Research

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within the ring structure. Quinoline is a prominent example of a fused aromatic heterocycle and serves as a building block for a vast array of more complex molecules. mdpi.com

This compound is a specific polysubstituted quinoline derivative. It embodies the chemical principles discussed previously, featuring both a deactivating nitro group on the benzene portion of the scaffold and an activating amino group on the pyridine portion. Such compounds are of significant interest to researchers as they serve as versatile intermediates. The distinct electronic nature of the two rings allows for selective chemical modifications, enabling the synthesis of diverse molecular libraries. These libraries can then be screened for potential applications, particularly in drug discovery, where the quinoline core is a well-established pharmacophore. While detailed research on this specific isomer is not extensively published, its structure suggests it is a valuable synthetic precursor for creating more complex molecules with potential biological activity.

Structure

3D Structure

Properties

IUPAC Name |

6-nitroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLUOPYUXMSESW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 6 Nitroquinolin 3 Amine

The fundamental chemical and physical properties of 6-Nitroquinolin-3-amine are summarized from available chemical database information. These properties are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 646996-44-3 | aksci.comlabseeker.comambeed.com |

| Molecular Formula | C₉H₇N₃O₂ | aksci.com |

| Molecular Weight | 189.17 g/mol | aksci.com |

| Purity Specification | ≥ 95% | aksci.com |

Synthesis of 6 Nitroquinolin 3 Amine

A common strategy for preparing substituted aminoquinolines involves the reduction of a corresponding nitroquinoline precursor. Therefore, a plausible synthesis could begin with the preparation of 3,6-dinitroquinoline. The challenge in this approach lies in the selective reduction of one nitro group over the other. The nitro group at the 3-position is on the more electron-deficient pyridine (B92270) ring, which could potentially allow for regioselective reduction under carefully controlled conditions using reagents like tin(II) chloride in hydrochloric acid. mdpi.com

Alternatively, synthesis could proceed via the amination of a pre-functionalized quinoline (B57606). For instance, a starting material like 3-bromo-6-nitroquinoline (B1315975) could undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to install the amino group at the C-3 position. Another potential route involves the direct amination of 6-nitroquinoline (B147349), although controlling the position of the incoming amino group can be challenging.

Research Applications

Direct Synthesis Approaches

Direct approaches aim to introduce the required nitro and amino functional groups onto a pre-existing quinoline (B57606) ring. These methods can be efficient but are often challenged by issues of regioselectivity.

The direct electrophilic nitration of quinolin-3-amine represents a potential, though challenging, pathway to this compound. The quinoline ring is deactivated towards electrophilic substitution by the nitrogen heteroatom, and the directing effects of the existing amino group further complicate the reaction's outcome. Typically, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid.

While direct nitration of quinolin-3-amine itself is not extensively documented, related reactions on activated quinoline systems provide insight. For instance, the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline, followed by hydrolysis, yields a mixture of 6-nitro- and 7-nitro-1,2,3,4-tetrahydroquinoline. cdnsciencepub.com This indicates that the 6-position is susceptible to nitration, but achieving selectivity at the desired position on the unprotected and more complex quinolin-3-amine remains a significant synthetic hurdle. The reaction conditions must be carefully controlled to manage the directing effects of both the heterocyclic nitrogen and the amino group.

Introducing an amino group onto 6-nitroquinoline (B147349) is another direct approach. A powerful method for this transformation is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the introduction of a nucleophile onto an electron-deficient aromatic ring, such as a nitroquinoline, with the formal displacement of a hydrogen atom.

However, the regioselectivity of the VNS reaction on 6-nitroquinoline does not typically yield the 3-amino isomer. Studies have shown that the amination of 6-nitroquinoline using reagents like 4-amino-1,2,4-triazole (B31798) in the presence of a strong base (potassium tert-butoxide in DMSO) proceeds regioselectively to give 5-amino-6-nitroquinoline (B123580) in very high yield (98%). cdnsciencepub.comcdnsciencepub.com The amino group is directed to the position ortho to the activating nitro group. cdnsciencepub.com This high regioselectivity for the C-5 position makes the direct VNS amination of 6-nitroquinoline an unsuitable method for the synthesis of this compound.

| Nitroquinoline Isomer | Aminating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Nitroquinoline | 4-Amino-1,2,4-triazole | t-BuOK, DMSO, rt | 5-Amino-6-nitroquinoline | 98% | cdnsciencepub.com |

| 3-Nitroquinoline | 4-Amino-1,2,4-triazole | t-BuOK, DMSO, rt | 4-Amino-3-nitroquinoline | 52% | cdnsciencepub.com |

| 7-Nitroquinoline | 4-Amino-1,2,4-triazole | t-BuOK, DMSO, rt | 8-Amino-7-nitroquinoline | 84% | cdnsciencepub.com |

Multi-Step Synthetic Strategies for 6-Nitroquinoline Derivatives

Given the challenges of direct synthesis, multi-step strategies are often employed. These methods construct the quinoline ring with the desired substitution pattern already in place or in a manner that facilitates subsequent functionalization.

The Skraup-Doebner-Miller reaction is a cornerstone of quinoline synthesis, involving the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction and its variations are highly versatile for creating the fundamental quinoline core. iipseries.org To produce nitroquinolines, one can either use a nitroaniline as the starting material or, more commonly, synthesize the quinoline first and then introduce the nitro group in a subsequent step. nih.govnih.govbrieflands.com

A representative example is the two-step synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine (B57737). brieflands.com First, a Skraup reaction between m-toluidine and glycerol (B35011) in the presence of an acid and an oxidizing agent produces a mixture of 7-methylquinoline (B44030) and 5-methylquinoline (B1294701). This mixture is then subjected to nitration without further purification, selectively yielding the desired 7-methyl-8-nitroquinoline in excellent yield. brieflands.com This demonstrates the power of combining classical ring-forming reactions with subsequent electrophilic substitution to access specific nitroquinoline isomers.

| Step | Reactants | Reaction | Product | Key Features | Reference |

|---|---|---|---|---|---|

| 1 | m-Toluidine, Glycerol | Skraup Synthesis | Mixture of 7-methylquinoline and 5-methylquinoline | Forms the quinoline core. | brieflands.com |

| 2 | 7- and 5-methylquinoline mixture, HNO₃, H₂SO₄ | Nitration | 7-Methyl-8-nitroquinoline | Selective nitration to a single product. | brieflands.com |

Cyclocondensation reactions provide another robust route to substituted quinolines. A notable method involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. orgsyn.org This strategy is effective for synthesizing quinolone derivatives, which can be precursors to the target compounds.

The synthesis can be achieved via a three-step cyclocondensation process starting with a nitroaniline. nih.govnih.gov For example, 2-nitroaniline (B44862) can be reacted with Meldrum's acid and trimethyl orthoformate. nih.gov This is followed by a thermal cyclization step, often in a high-boiling solvent like diphenyl ether, to form the corresponding 4-quinolone ring system. rsc.org This method builds the quinoline core with the nitro group already incorporated, offering a predictable route to specific isomers.

| Step | Reactants | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Aniline derivative, Meldrum's acid, Trimethyl orthoformate | Reflux | Enamine intermediate | nih.govrsc.org |

| 2 | Enamine intermediate | Thermal cyclization (e.g., in Ph₂O at 250 °C) | Substituted 4-quinolone | nih.govrsc.org |

A powerful and widely used strategy involves the functionalization of a quinoline ring that already contains a halogen atom. Halogens can serve as versatile leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of the amino group.

This approach typically involves two key steps:

Nitration: A bromo- or chloroquinoline is nitrated to introduce the nitro group at a specific position. The presence of the halogen can influence the regioselectivity of this step.

Nucleophilic Substitution: The resulting halonitroquinoline is then reacted with an amine nucleophile. The strong electron-withdrawing effect of the nitro group activates the ring towards SNAr, facilitating the displacement of the halogen by the amino group.

For example, 6-bromoquinoline (B19933) can be nitrated to give 6-bromo-5-nitroquinoline (B1267105). semanticscholar.org The bromine atom in this product is activated by the adjacent nitro group and can be readily displaced by amines such as morpholine (B109124) or piperazine (B1678402) under microwave conditions to afford the corresponding amino-substituted nitroquinolines in high yields. semanticscholar.org While this specific example leads to a 5-nitro derivative, the principle is directly applicable to the synthesis of other isomers. The synthesis of 3-hydroxy-6-nitroquinolin-4(1H)-ones has also been achieved starting from a halogenated precursor, 4-chloro-5-nitroanthranilic acid, where the chlorine is displaced by an amine in an early step. acs.orgacs.org

| Starting Material | Reaction Sequence | Key Reagents | Final Product Type | Reference |

|---|---|---|---|---|

| 6-Bromoquinoline | 1. Nitration 2. SNAr | 1. HNO₃/H₂SO₄ 2. Morpholine, Et₃N, MW | 6-Morpholinyl-5-nitroquinoline | semanticscholar.org |

| 4-Chloro-5-nitroanthranilic acid | 1. SNAr 2. Esterification 3. Cyclization | 1. Various amines 2. Bromoacetophenones 3. H₂SO₄ | 3-Hydroxy-6-nitroquinolin-4(1H)-ones | acs.orgacs.org |

Functionalization of Halogenated Quinolines and Nitroquinolines

Nucleophilic Aromatic Substitution (SNAr) on Bromoquinolines

A key strategy for introducing amine functionalities onto the quinoline ring system is through Nucleophilic Aromatic Substitution (SNAr) reactions, particularly on bromoquinoline precursors. The presence of a nitro group on the quinoline ring is often essential as it activates the ring towards nucleophilic attack, facilitating the displacement of a halogen, such as bromine.

The synthesis of morpholinyl and piperazinyl quinolines has been achieved through the nitration of bromoquinolines, followed by an SNAr reaction. semanticscholar.org For instance, 6-bromo-5-nitroquinoline is highly reactive towards nucleophilic substitution. semanticscholar.org The introduction of the nitro group activates the adjacent bromine atom, allowing for its displacement by cyclic amines like morpholine and piperazine. semanticscholar.org This approach highlights the importance of the nitro group in enabling the functionalization of the quinoline core.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) for Amination

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) presents a direct method for the amination of nitroaromatic compounds without the need for a pre-existing leaving group. In this reaction, a C-H bond is directly functionalized. Both ONSH and the related Vicarious Nucleophilic Substitution (VNS) proceed through the initial formation of a sigma-complex intermediate when a nucleophile attacks the electron-deficient nitroaromatic ring. mdpi.com

Studies have described the amination of mono- and dinitroquinolines in liquid ammonia (B1221849) with potassium permanganate (B83412) at low temperatures, which occurs selectively at the ortho position relative to the nitro group. cdnsciencepub.com However, this method has limitations, as 8-nitro- and 2-nitroquinoline (B99525) were found to be unreactive under these conditions. cdnsciencepub.com A transition metal-free method for the direct amination of nitro(hetero)arenes with anilines has also been reported, where an aromatic C-H bond is replaced via ONSH. researchgate.net

Vicarious Nucleophilic Substitution of Hydrogen (VNS) for Amination

Vicarious Nucleophilic Substitution (VNS) of hydrogen is another powerful tool for the direct amination of nitroquinolines. This method is often faster and more efficient than other substitution reactions. mdpi.com The reaction is characterized by the formation of intensely colored solutions, which is of diagnostic value. mdpi.com

The amination of various nitroquinolines, including 3-, 5-, 6-, 7-, and 8-nitroquinolines, has been successfully achieved using 4-amino-1,2,4-triazole in a basic medium. cdnsciencepub.comcdnsciencepub.com The reaction generally proceeds with high regioselectivity, with the amino group being introduced predominantly at the ortho position to the nitro group. cdnsciencepub.comcdnsciencepub.com For 6-nitroquinoline, amination occurs regioselectively to yield 5-amino-6-nitroquinoline with a high yield of 98%. cdnsciencepub.com Similarly, amination of 3- and 7-nitroquinolines provides the corresponding ortho-aminated products in moderate to high yields. cdnsciencepub.com An exception is 8-nitroquinoline (B147351), where amination occurs at the para position. cdnsciencepub.comcdnsciencepub.com

The VNS reaction has also been studied using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) as the aminating agent in the presence of potassium tert-butoxide in DMSO. wiley.com This method also results in regioselective amination, affording ortho or a mixture of ortho and para isomers in high yields (86-95%). wiley.com

Synthesis of Related Nitroquinolinone Structures (e.g., 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one)

The synthesis of more complex structures like 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one involves a multi-step process that includes the formation of the quinolinone backbone followed by the introduction of the necessary functional groups.

Formation of the Quinolinone Backbone

The construction of the quinolinone core can be achieved through various cyclization strategies. The Gould-Jacobs reaction is a classical method that involves the condensation of an aniline with diethyl ethoxymethylidenemalonate, followed by thermal cyclization to form a 4-hydroxy-3-ethoxycarbonylquinoline. mdpi.com Subsequent hydrolysis and decarboxylation yield the quinolin-4-one. mdpi.com Another approach involves the reaction of an aniline with a β-diketone, which, after acid-catalyzed ring closure of the intermediate Schiff base, forms the substituted quinoline. wikipedia.org

For the synthesis of 3-hydroxy-6-nitroquinolin-4(1H)-ones, a solid-phase synthesis has been developed starting from immobilized 4-chloro-5-nitroanthranilic acid. acs.orgacs.org This is followed by nucleophilic replacement of the chlorine with various amines and subsequent esterification and cyclization. acs.orgacs.org

Introduction of Nitro and Amino Groups

Once the quinolinone backbone is in place, the nitro and amino groups are introduced. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. nih.gov For example, in the synthesis of 1-methyl-3,6,8-trinitro-2-quinolone, nitration of 1-methyl-2-quinolone (B133747) occurs in a stepwise manner, with the 6-position being the most favored, followed by the 3- and 8-positions. nih.gov

The amino group can be introduced through the reduction of a nitro group or via nucleophilic substitution. nih.gov In the synthesis of 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, the amino group at the 3-position is introduced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 6-position activates the quinolinone ring, facilitating amination with ammonium (B1175870) hydroxide.

Reductive Synthesis of Aminoquinolines from Nitroquinolines

The reduction of nitroquinolines is a common and effective method for the synthesis of aminoquinolines. Various reducing agents can be employed for this transformation. For instance, the reduction of 6-nitroquinoline to 6-aminoquinoline (B144246) can be achieved using tin(II) chloride (SnCl2). arkat-usa.org Another method for the synthesis of 5,6-diaminoquinoline involves the Skraup reaction of 4-nitroaniline (B120555) to produce 6-nitroquinoline, which is then further functionalized and reduced. beilstein-journals.org

The reduction of the nitro group in 4-alkylamino-5-nitroquinolines has also been studied, with the corresponding amines being the major stable products under both radiolytic and metabolic reduction conditions. nih.gov In the synthesis of amino acid derivatives of 6-aminoquinoline, the nitro group of a nitroquinoline intermediate was reduced using titanium(III) chloride (TiCl3) in aqueous acetic acid to afford the corresponding amine in good yield. clockss.org

Below is a table summarizing various synthetic transformations involving nitroquinolines.

| Starting Material | Reagent(s) and Conditions | Product | Yield | Reference |

| 6-Nitroquinoline | 4-Amino-1,2,4-triazole, t-BuOK, DMSO | 5-Amino-6-nitroquinoline | 98% | cdnsciencepub.com |

| 3-Nitroquinoline | 4-Amino-1,2,4-triazole, t-BuOK, DMSO | 4-Amino-3-nitroquinoline | 52% | cdnsciencepub.com |

| 7-Nitroquinoline | 4-Amino-1,2,4-triazole, t-BuOK, DMSO | 8-Amino-7-nitroquinoline | 84% | cdnsciencepub.com |

| 6-Bromo-5-nitroquinoline | Morpholine, microwave | 6-Morpholinyl-5-nitroquinoline | - | semanticscholar.org |

| 6-Bromo-5-nitroquinoline | Piperazine, microwave | 6-Piperazinyl-5-nitroquinoline | - | semanticscholar.org |

| 6-Nitroquinoline | SnCl2 | 6-Aminoquinoline | - | arkat-usa.org |

| Nitroquinoline intermediate | TiCl3, acetic acid | Aminoquinoline derivative | 76.3-80.4% | clockss.org |

Catalytic Reduction Methods (e.g., Palladium on Carbon)

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a common and robust heterogeneous catalyst for this transformation, valued for its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. researchgate.netartisantg.com The general reaction involves treating the nitroquinoline substrate with hydrogen gas in the presence of the Pd/C catalyst. artisantg.comchempep.com

This method is effective for the reduction of various nitroquinoline derivatives. chempep.comdtu.dk For instance, the reduction of 6-nitroquinoline to 6-aminoquinoline proceeds with high yield using H₂/Pd-C. peptide.com The process is also utilized in multi-step syntheses where the nitro group is reduced to an amine before subsequent reactions. spirochem.comacs.org While generally selective for the nitro group, the reaction conditions, such as hydrogen pressure and temperature, can be adjusted to avoid the reduction of other susceptible functionalities. artisantg.com However, in some cases, other reducible groups on the quinoline ring may also be affected. peptide.com

Table 1: Examples of Catalytic Reduction of Nitroquinolines

| Substrate | Catalyst | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Nitroquinoline | Pd/C | H₂ | 6-Aminoquinoline | 92 | peptide.com |

| 2-Chloro-6-nitroquinoline | Pd/C | H₂O | 2-Chloro-6-aminoquinoline + 6-Aminoquinoline | - | peptide.com |

| 4-Substituted-6-nitroquinolin-2(1H)-ones | Pd/C | Ammonium formate | 4-Substituted-6-aminoquinolin-2(1H)-ones | - | spirochem.com |

Note: This table includes examples of related reductions to illustrate the utility of the method.

Chemical Reduction with Specific Reagents (e.g., Stannous Chloride, Hydrazine (B178648) Hydrate)

Stannous Chloride (SnCl₂)

Stannous chloride, typically in an acidic medium like hydrochloric acid, is a classic and highly effective reagent for the reduction of aromatic nitro groups. acs.orgresearchgate.net This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that need to be preserved. peptide.com The reaction is generally robust and proceeds with good yields. For example, various substituted 6-nitroquinolines have been successfully reduced to their corresponding 6-aminoquinolines using SnCl₂ in HCl. peptide.com The reduction of 6-n-Butyl-3‐nitropyrano[3,2-c]quinolinone to the corresponding amine derivative was achieved in 70% yield using tin and concentrated hydrochloric acid. Similarly, nitro-intermediates in the synthesis of BCL6 inhibitors were effectively reduced using tin chloride. spirochem.com

Table 2: Reduction of Nitroquinolines using Stannous Chloride

| Substrate | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-6-nitroquinoline | SnCl₂·2H₂O / HCl | Gently heating for 1 h | 90 | peptide.com |

| 8-Methoxy-6-nitroquinoline | SnCl₂·2H₂O / HCl | Gently heating for 1 h | 92 | peptide.com |

| 6-n-Butyl-3‐nitropyrano[3,2-c]quinolinone | Sn / conc. HCl | 130 °C | 70 |

Hydrazine Hydrate (B1144303)

Hydrazine hydrate (N₂H₄·H₂O) is another powerful reducing agent for nitro groups, often used in combination with a catalyst such as Raney Nickel, iron compounds, or on its own under reflux conditions. The reduction of 6-nitroquinoline can be achieved using hydrazine hydrate. For instance, 1-amino-4,7-dimethyl-6-nitro-1H-quinoline-2-one was synthesized from 4,7-dimethyl-6-nitrocoumarin by treatment with hydrazine hydrate in pyridine (B92270) with a high yield of 95%. The combination of hydrazine hydrate with catalysts like Fe₃O₄ nanoparticles has been shown to be highly efficient for the reduction of various nitroarenes, including heterocyclic compounds like quinolines, with excellent yields.

Enzymatic Reduction under Hypoxic Conditions

The reduction of nitroaromatic compounds can also be achieved enzymatically, a process of significant interest in the context of developing hypoxia-activated prodrugs. Under hypoxic (low oxygen) conditions, which are characteristic of solid tumors, certain enzymes can selectively reduce nitro groups.

Research has shown that 6-nitroquinoline can be a substrate for enzymatic reduction. One-electron reducing enzymes, such as NADPH:cytochrome P450 reductase, can metabolize 6-nitroquinoline under hypoxic conditions. Interestingly, instead of the expected 6-aminoquinoline, the enzymatic reduction of 6-nitroquinoline by this enzyme led to the formation of a fluorescent helicene product, pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. This highlights the complexity of enzymatic reductions, where the final product can differ from those obtained through conventional chemical methods. The process is believed to proceed through intermediate species like nitroso and hydroxylamine (B1172632) derivatives. This selective reduction under hypoxia is a key strategy in the design of targeted therapies and diagnostic agents.

Solid-Phase Synthesis Approaches for Nitroquinolinones

Solid-phase synthesis is a powerful technique that allows for the construction of molecules on an insoluble polymer support. acs.org This methodology offers several advantages, including the simplification of purification processes, as excess reagents and byproducts can be washed away, and the potential for automation to create large libraries of compounds.

This approach has been successfully applied to the synthesis of substituted quinolinone derivatives, including those bearing a nitro group. An efficient solid-phase synthesis of 3-hydroxy-6-nitroquinolin-4(1H)-ones has been described using a Rink amide resin. The synthesis begins with the immobilization of 4-chloro-5-nitroanthranilic acid onto the resin. This is followed by a sequence of reactions, including nucleophilic substitution of the chlorine atom with various amines and esterification. The final step involves the cyclization of the resin-bound precursor in sulfuric acid to yield the desired 3-hydroxy-6-nitroquinolin-4(1H)-ones in excellent purity after cleavage from the resin.

Another example involves the parallel solid-phase synthesis of a library of 3,5-carboxamide quinolin-2(1H)-one compounds. In this case, 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was attached to a formyl-functionalized resin. Although this precursor is an aminoquinoline, the methodology demonstrates the utility of solid-phase techniques for building complex quinolinone scaffolds, which could be adapted for nitro-substituted analogues.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium on Carbon |

| Stannous Chloride |

| Hydrazine Hydrate |

| 6-Nitroquinoline |

| 6-Aminoquinoline |

| 2-Chloro-6-nitroquinoline |

| 2-Chloro-6-aminoquinoline |

| 4-Substituted-6-nitroquinolin-2(1H)-ones |

| 4-Substituted-6-aminoquinolin-2(1H)-ones |

| Ammonium formate |

| Aniline |

| Sodium borohydride |

| Nitrobenzene |

| Hydrochloric acid |

| 8-Methoxy-6-nitroquinoline |

| 6-n-Butyl-3‐nitropyrano[3,2-c]quinolinone |

| Tin |

| 8-chloro-4-(neopentylamino)-6-nitroquinoline-3-carbonitrile |

| Raney Nickel |

| 1-amino-4,7-dimethyl-6-nitro-1H-quinoline-2-one |

| 4,7-dimethyl-6-nitrocoumarin |

| Pyridine |

| Fe₃O₄ nanoparticles |

| NADPH:cytochrome P450 reductase |

| Pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide |

| Rink amide resin |

| 4-Chloro-5-nitroanthranilic acid |

| 3-Hydroxy-6-nitroquinolin-4(1H)-ones |

| Sulfuric acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR): In ¹H NMR spectra, the chemical shifts (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) of the protons reveal their electronic environment and proximity to neighboring protons. For this compound, the aromatic protons on the quinoline ring system are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The protons of the amino group (-NH₂) typically produce a broad singlet. While specific spectral data for this compound is not widely published, data from analogous structures like 8-nitroquinoline show aromatic protons with chemical shifts between 7.5 and 9.1 ppm. mdpi.com For the related 5-amino-6-nitroquinoline, the amino group protons (NH₂) show a distinctive signal. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Quinolines

| Nucleus | Functional Group/Position | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic Protons (C-H) | 7.0 - 9.1 | Signals are typically doublets or multiplets due to proton-proton coupling. mdpi.com |

| Amino Group (-NH₂) | Variable, often broad | Chemical shift is concentration and solvent dependent. | |

| ¹³C | Aromatic Carbons | 115 - 155 | Specific shifts depend on the position and influence of substituents (-NH₂, -NO₂). mdpi.comrsc.org |

| Carbon attached to -NO₂ | >140 | The nitro group is strongly electron-withdrawing, causing a downfield shift. mdpi.com | |

| Carbon attached to -NH₂ | ~140-150 | The amino group's effect can vary; it is generally electron-donating. |

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights from its fragmentation patterns.

Molecular Weight: The molecular formula of this compound is C₉H₇N₃O₂, corresponding to a molecular weight of approximately 189.17 g/mol . nih.gov In techniques like Electrospray Ionization (ESI-MS), the compound is typically observed as a protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 190.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. mdpi.comrsc.org This technique can distinguish this compound from other compounds with the same nominal mass but different elemental compositions.

Coupled Techniques (GC-MS, LC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate the components of a mixture before mass analysis. mdpi.comnih.gov LC-MS is particularly well-suited for analyzing relatively polar compounds like this compound and is frequently used to monitor reaction progress and confirm product identity. nih.govnih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The amino group (-NH₂) typically exhibits one or two sharp bands in the region of 3300-3500 cm⁻¹. Primary amines (-NH₂) usually show two bands (asymmetric and symmetric stretching), while secondary amines show one. spectroscopyonline.com

N-O Stretching (Nitro Group): The nitro group (-NO₂) is characterized by two strong absorption bands: an asymmetric stretch typically between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹. scribd.com

C=C and C=N Stretching: Aromatic ring stretching vibrations for the quinoline core appear in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3300 - 3500 | -NH₂ (Amino) | N-H Stretch | Medium-Strong |

| >3000 | Aromatic C-H | C-H Stretch | Medium-Weak |

| 1500 - 1560 | -NO₂ (Nitro) | Asymmetric N-O Stretch | Strong |

| 1400 - 1600 | Quinoline Ring | C=C and C=N Stretch | Medium |

| 1300 - 1360 | -NO₂ (Nitro) | Symmetric N-O Stretch | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The quinoline ring system, extended by the nitro and amino groups, constitutes a significant chromophore. Nitroquinoline derivatives typically exhibit strong absorption bands (π→π* transitions) in the UV region. For example, related nitroquinoline compounds show maximum absorption (λmax) at approximately 320 nm in methanol. mdpi.com The exact position and intensity of the absorption maxima for this compound would be dependent on the solvent used.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, LC-MS, UPLC, TLC)

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and for quantitative analysis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The compound is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (mobile phase). The position of the spot, identified by its retention factor (Rf), indicates its polarity relative to the starting materials and byproducts. Visualization can be achieved under UV light or by using chemical stains. epfl.ch

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the separation, identification, and quantification of this compound. sigmaaldrich.comlgcstandards.com A common setup involves a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like TFA or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsrce.hr Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses smaller stationary phase particles, resulting in faster analysis times and improved resolution. nih.govsrce.hrnih.gov It is often used for high-throughput analysis and for monitoring complex reactions.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of HPLC or UPLC with the detection specificity of mass spectrometry, making it a powerful tool for confirming the identity of the peak corresponding to this compound in a complex mixture. nih.govepa.gov

Table 3: Common Chromatographic Techniques for Analysis of this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| TLC | Silica Gel | Ethyl Acetate/Hexane | Reaction monitoring, preliminary purity check. |

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water (+0.1% TFA) | Purity assessment, quantification. srce.hr |

| UPLC | C18 (Reverse-Phase) | Acetonitrile/Water (+0.1% Formic Acid) | High-resolution separation, purity, reaction monitoring. nih.gov |

| LC-MS | C18 (Reverse-Phase) | Acetonitrile/Water | Separation with mass-based identification. nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. uniroma2.itscispace.com It allows for the calculation of various molecular properties, aiding in the comprehension of chemical reactivity. uniroma2.itmdpi.com

Optimization of Molecular Geometries and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation, which corresponds to a local minimum on the potential energy surface. scielo.org.zaconflex.net For quinoline derivatives, DFT calculations, often using the B3LYP method with basis sets like 6-311G(d,p), are employed to determine the most stable three-dimensional structure. tandfonline.comnih.gov

Conformational analysis of related quinolinone structures reveals that substituents can significantly influence the molecule's shape. For instance, in a related 1-methyl-2-quinolone, the 8-nitro group is not coplanar with the quinolone ring, exhibiting a torsion of 67.7°, which introduces steric strain. mdpi.com Similarly, calculations on other substituted quinolinones have shown that factors like the position of a methyl group can stabilize a particular bioactive conformation. nih.gov This highlights that even minor structural changes can be governed by multiple compensating factors. nih.gov

For systems with rotatable bonds, such as the bond between a quinolinone core and a pyrimidine (B1678525) ring, DFT calculations can reveal the relative free strain energy at different dihedral angles, identifying the most energetically favorable conformations. nih.gov These studies are critical as the spatial arrangement of atoms dictates the molecule's interactions with biological targets.

Table 1: Example of Conformational Energy Minima for a Quinolinone Analog

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Minimum 1 | 55-60 | 0.0 |

| Minimum 2 | 170-175 | 0.5 |

Data is illustrative and based on findings for related quinolinone structures. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. ajchem-a.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (Eg), provides insights into the molecule's reactivity; a smaller gap generally indicates higher reactivity. ajchem-a.comrsc.org

In quinoline derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. For instance, in a study of a 6-aminouracil (B15529) derivative, the HOMO was found to be delocalized over the uracil (B121893) ring, while the LUMO was located on the amino group, suggesting its readiness to interact with other species. researchgate.net The HOMO-LUMO energy gap for a series of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one compounds was found to range from 2.783 eV to 3.995 eV, indicating that compounds with smaller gaps are more reactive and may exhibit enhanced biological activity. rsc.org

Table 2: Frontier Molecular Orbital Energies and Related Properties for a Quinolinone Analog

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.08 |

| ELUMO | -1.46 |

| Energy Gap (Eg) | 3.62 |

| Electronegativity (χ) | 3.27 |

| Chemical Hardness (η) | 1.81 |

Values are illustrative and based on data for related heterocyclic compounds. tandfonline.comresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating 1H and 13C NMR chemical shifts. scielo.org.zanih.gov Theoretical calculations for various quinoline and related heterocyclic compounds have shown good agreement with experimental NMR data, aiding in the structural confirmation of synthesized molecules. scielo.org.zarsc.orgnih.gov For example, a detailed NMR study was crucial in unequivocally characterizing four different nitro isomers of tetrahydroquinoline. researchgate.net

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π. researchgate.net For a co-crystal of 6-nitroquinoline, the optical absorption spectrum showed a peak at 333 nm, attributed to a π→π transition. researchgate.net Extending conjugation in a molecule generally leads to a bathochromic (red) shift in the absorption wavelength. msu.edu

Computational Analysis of Regioselectivity in Nitration Reactions

The nitration of quinoline derivatives is a key synthetic step, and computational studies are instrumental in understanding and predicting the regioselectivity of this reaction. The position of the nitro group is critical as it influences the compound's electronic properties and biological activity.

DFT calculations, often at levels like B3LYP/6-31++G**, can be used to model the reaction pathway and determine the stability of the intermediates (σ-complexes) formed during electrophilic aromatic substitution. researchgate.netdiva-portal.org Studies on the nitration of tetrahydroquinoline and its N-protected derivatives have shown that the reaction conditions and the nature of the protecting group significantly affect the outcome. researchgate.net For instance, nitration in acidic conditions typically involves the N-protonated species. researchgate.net Computational analysis of the σ-complexes for the formation of different nitro isomers of tetrahydroquinoline was in agreement with experimental results, successfully achieving total regioselectivity for nitration at the 6-position under specific conditions. researchgate.net

The mechanism of nitration can be complex, involving intermediates like unoriented π-complexes and Wheland intermediates. mdpi.com Theoretical models have shown that for activated systems, the transition state leading to the reaction complex is often rate-determining, while for deactivated systems, it is the transition state leading to the σ-complex. diva-portal.org Solvent effects are also crucial and must be considered for accurate predictions of regioselectivity. diva-portal.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. nih.govnih.gov This method is fundamental in drug discovery for identifying potential drug candidates and optimizing their interactions with biological targets. nih.gov

The process involves generating numerous possible conformations (poses) of the ligand within the receptor's binding site and then using a scoring function to evaluate the binding affinity of each pose. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. mdpi.combiotechrep.ir

For example, docking simulations of nitrosamines with cytochrome P450 2A13 were performed to understand their metabolic activation. heraldopenaccess.us The simulations identified the binding pocket and the specific amino acid residues involved in the interaction. heraldopenaccess.us To further refine these results and analyze the stability of the complex over time, molecular dynamics (MD) simulations are often performed. MD simulations provide a dynamic view of the ligand-receptor interactions and can confirm the stability of the binding mode predicted by docking. mdpi.comheraldopenaccess.us

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness

In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govmdpi.com In silico ADME prediction tools are widely used to evaluate the drug-likeness of new chemical entities, helping to identify candidates with favorable profiles and reduce late-stage failures. nih.govmdpi.com

These computational models predict a range of physicochemical and pharmacokinetic properties, such as aqueous solubility, intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. rsc.orgmdpi.com For instance, the SwissADME web tool is a popular resource for calculating these parameters and assessing compliance with guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. rsc.org

Studies on various heterocyclic compounds have utilized these tools to predict their drug-likeness. For example, an analysis of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives showed that they adhered to Lipinski's, Ghose's, and Veber's rules, suggesting good potential for drug-likeness. rsc.org Similarly, in silico toxicity prediction tools can estimate properties like LD50 values and potential organ toxicities, providing an early assessment of a compound's safety profile. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis of Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bohrium.comnih.gov By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts. mdpi.comnih.gov This approach is particularly valuable in medicinal chemistry for optimizing lead compounds to enhance their efficacy and reduce potential toxicity. mdpi.comchemrevlett.com

In the context of quinoline derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including anticancer, antibacterial, and antitubercular effects. nanobioletters.comnih.govnih.gov These studies typically involve a series of chemically related quinoline compounds for which the biological activity has been experimentally determined. Molecular descriptors, which can be categorized as steric, electronic, hydrophobic, and topological, are calculated for each compound. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are then employed to build a predictive model. nih.govresearchgate.netijpsonline.com

Several 3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been widely applied to quinoline derivatives. mdpi.comnih.govdovepress.com These methods provide a three-dimensional representation of the regions around the molecule where modifications are likely to influence biological activity.

For instance, a CoMFA study on a series of 2,4-disubstituted quinolines as anti-tuberculosis agents revealed the importance of steric and electrostatic fields for their activity. nih.gov The resulting model provided insights for the rational design of more potent inhibitors of Mycobacterium tuberculosis. nih.gov Similarly, 3D-QSAR studies on quinoline derivatives as inhibitors of VEGFR-2 tyrosine kinase, a target in cancer therapy, have identified key pharmacophoric features, such as hydrogen bond acceptors and aromatic rings, that are crucial for inhibitory activity. arabjchem.org

QSAR models developed for various quinoline derivatives have demonstrated good predictive ability. researchgate.netresearchgate.net For example, a study on 4-(2-fluorophenoxy) quinoline derivatives as antiproliferative agents against human lung adenocarcinoma (A549) cells using a genetic algorithm-multiple linear regression (GA-MLR) approach yielded a model with high predictive power. chemrevlett.com

The insights gained from QSAR analyses of diverse quinoline analogs provide a valuable framework for predicting the potential biological activities of this compound and for designing novel analogs with improved therapeutic properties.

Detailed Research Findings from QSAR Studies on Quinoline Derivatives

Several research groups have conducted QSAR studies on various classes of quinoline derivatives to understand the relationship between their structure and biological activity. These studies have employed a range of computational techniques and have identified key molecular descriptors that govern the observed activities.

A study on the anticancer activity of bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline linker utilized QSAR to predict their anti-tumor efficacy against several cancer cell lines. The developed models showed a significant correlation between the physicochemical parameters and the IC50 values, highlighting the importance of halogen substitution on the phenyl ring for enhanced anticancer activity. nanobioletters.com

In another investigation, 3D-QSAR studies, specifically CoMFA and CoMSIA, were performed on quinoline Schiff bases as inhibitors of enoyl acyl carrier protein reductase, a target for antitubercular drugs. dovepress.com The models indicated that steric and electrostatic fields, as well as hydrophobic and hydrogen bond donor/acceptor properties, are critical for the inhibitory activity. dovepress.com The contour maps generated from these models provided a visual representation of the favorable and unfavorable regions for substitution on the quinoline scaffold. dovepress.com

A QSAR study on 4-methyl-2-(p-substituted phenyl)quinoline derivatives explored their antifungal activity. ijaems.com The results indicated that the lipophilicity (cLogP) of the compounds played a significant role in their antifungal potency. ijaems.com The developed QSAR models were statistically significant and could be used to predict the activity of new derivatives. ijaems.com

The table below summarizes the findings from a representative QSAR study on quinoline derivatives, showcasing the types of descriptors used and their correlation with biological activity.

| QSAR Model Type | Biological Activity | Key Molecular Descriptors | Correlation Coefficient (r²) | Predictive Ability (q²) | Reference |

| 3D-QSAR (CoMFA) | Anti-tuberculosis | Steric and Electrostatic Fields | Not specified | Not specified | nih.gov |

| 3D-QSAR (Pharmacophore-based) | VEGFR-2 Inhibition | H-bond Acceptors, H-bond Donor, Aromatic Rings | 0.8621 | 0.6943 | arabjchem.org |

| 2D-QSAR (MLR) | Antifungal | Lipophilicity (cLogP) | Statistically significant | Predictive | ijaems.com |

| 3D-QSAR (CoMSIA) | Anti-breast Cancer | Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | Not specified | High predictability | nih.gov |

| 2D-QSAR (GA-MLR) | Antiproliferative (A549) | Not specified | 0.933 (Training set) | 0.877 (LOO) | chemrevlett.com |

Table 1: Summary of QSAR Studies on Quinoline Derivatives

These studies collectively demonstrate the power of QSAR in understanding the structure-activity landscape of quinoline derivatives. The identified descriptors and the generated models serve as a valuable guide for the future design of novel quinoline-based therapeutic agents, including analogs of this compound.

Reactivity and Derivatization Studies of 6 Nitroquinolin 3 Amine

Reactions of the Nitro Group: Reduction to Amine Derivatives

The nitro group at the 6-position of the quinoline (B57606) ring is susceptible to reduction, providing a key pathway to the synthesis of diamine derivatives. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of an acid, such as hydrochloric acid (HCl). This reduction is generally a high-yielding and straightforward process.

The conversion of the nitro group to an amino group significantly alters the electronic properties of the quinoline ring, increasing its electron density and influencing the reactivity of the other substituents. The resulting quinoline-3,6-diamine (B11921901) is a versatile intermediate for further derivatization.

Table 1: Reduction of Nitroquinolines to Aminoquinolines

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 6-Nitroquinolin-3-amine | SnCl₂ / HCl | Quinoline-3,6-diamine | Up to 86% nih.gov |

| Various Nitroquinolines | SnCl₂ / HCl | Corresponding Aminoquinolines | High |

Reactions of the Amino Group: Nucleophilic Substitutions and Acylations

The amino group at the 3-position of this compound is a primary amine and, as such, exhibits characteristic nucleophilic properties. It can readily participate in nucleophilic substitution and acylation reactions, allowing for the introduction of a wide variety of functional groups.

Nucleophilic Substitutions: The amino group can act as a nucleophile, attacking electrophilic centers. For instance, it can react with alkyl halides or other suitable electrophiles to form secondary or tertiary amines. The reactivity in these substitutions is influenced by the electron-withdrawing nature of the nitro group and the quinoline ring system.

Table 2: Representative Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Nucleophilic Substitution | Alkyl Halide (e.g., CH₃I) | Secondary Amine |

| Acylation | Acetic Anhydride (B1165640) | N-acylated derivative |

| Acylation | Benzoyl Chloride | N-benzoylated derivative |

Modifications and Substitutions on the Quinoline Ring System

The quinoline ring of this compound is an aromatic system that can undergo various substitution reactions. The presence of the electron-withdrawing nitro group at position 6 deactivates the benzene (B151609) portion of the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen: A significant reaction for modifying the quinoline ring is the Vicarious Nucleophilic Substitution of Hydrogen. In this reaction, a nucleophile containing a leaving group attacks the electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. For nitroquinolines, this substitution typically occurs at positions ortho or para to the nitro group. In the case of 6-nitroquinoline (B147349), VNS reactions with carbanions like that derived from chloromethyl phenyl sulfone would be expected to introduce a substituent at the 5- or 7-position nih.govrsc.org.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer powerful tools for the derivatization of the quinoline ring. To utilize these methods, the this compound would first need to be functionalized with a suitable group, such as a halogen (e.g., bromine or iodine). The resulting halo-substituted derivative could then participate in reactions like:

Suzuki Coupling: Reaction with a boronic acid to form a new carbon-carbon bond wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govlibretexts.org.

Heck Reaction: Reaction with an alkene to introduce a vinyl group wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netrsc.org.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govresearchgate.net.

These reactions provide access to a vast array of derivatives with diverse functionalities.

Exploration of Reaction Mechanisms (e.g., Vicarious Nucleophilic Substitution of Hydrogen)

The mechanism of the Vicarious Nucleophilic Substitution (VNS) of hydrogen on nitroaromatic compounds like 6-nitroquinoline has been a subject of detailed study. The reaction proceeds through a well-established pathway:

Nucleophilic Addition: A carbanion, stabilized by an electron-withdrawing group and bearing a leaving group (e.g., Cl⁻ from chloromethyl phenyl sulfone), acts as the nucleophile. It adds to an electron-deficient carbon atom of the quinoline ring, typically ortho or para to the nitro group, breaking the aromaticity and forming a negatively charged intermediate known as a σ-complex or Meisenheimer-type adduct nih.gov.

β-Elimination: A base present in the reaction mixture then abstracts a proton from the carbon atom to which the nucleophile has attached. This is followed by the elimination of the leaving group from the nucleophile's original alpha-carbon.

Rearomatization: The elimination step results in the formation of a double bond and the restoration of the aromaticity of the quinoline ring, yielding the final substituted product.

The regioselectivity of the VNS reaction on 6-nitroquinoline, favoring substitution at the 5- or 7-position, is dictated by the strong electron-withdrawing and directing effect of the nitro group at the 6-position.

Advanced Research Applications in Medicinal Chemistry

Role as Impurity Reference Standard in Pharmaceutical Quality Control

The precise identification and quantification of impurities are critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Reference standards are essential in this process, providing a benchmark against which impurities can be accurately measured.

Application as a Reference Standard for Clonazepam Impurity B / Related Compound A

While 6-Nitroquinolin-3-amine is a valuable quinoline (B57606) derivative, it is important to clarify a common point of confusion. Based on available pharmacopeial information, this compound is not the designated reference standard for Clonazepam Impurity B, also known as Clonazepam Related Compound A. This specific impurity is chemically identified as 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone .

| Compound Name | Structure | Role |

|---|---|---|

| Clonazepam | C₁₅H₁₀ClN₃O₃ | Active Pharmaceutical Ingredient |

| Clonazepam Impurity B | 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone | Known impurity of Clonazepam |

| This compound | C₉H₇N₃O₂ | Not directly related to Clonazepam Impurity B as a reference standard |

No direct synthetic or metabolic link has been established in the scientific literature between this compound and the formation of Clonazepam or its specified impurities. The synthesis of Clonazepam typically starts from materials like 2-chloro-2′-nitrobenzophenone beilstein-journals.org.

Methodologies for Impurity Identification and Quantification in Active Pharmaceutical Ingredients

The identification and quantification of impurities in APIs are governed by stringent regulatory standards and employ a range of sophisticated analytical techniques. For nitroaromatic compounds like this compound, should they be present as an impurity, several methods would be applicable.

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying impurities in pharmaceutical products researchgate.net. A typical HPLC method for a nitroquinoline derivative would involve a reverse-phase column (like a C18) with a mobile phase consisting of a buffered aqueous solution and an organic solvent such as acetonitrile (B52724) or methanol researchgate.netscispace.com. Detection is commonly performed using a UV detector, as nitroaromatic compounds absorb UV light.

Mass Spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides structural information for definitive identification of impurities nih.govresearchgate.net. The mass spectrum of a compound like 6-nitroquinoline (B147349) shows a characteristic fragmentation pattern that can serve as a chemical fingerprint nih.gov.

These analytical methods must be validated to ensure they are accurate, precise, specific, and sensitive enough to detect impurities at the required low levels researchgate.netmdpi.com.

Structural Analogue Design and Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs researchgate.net. The presence of both an electron-withdrawing nitro group and an electron-donating amine group makes this compound a particularly interesting starting point for creating new bioactive molecules.

Use of this compound as a Starting Point for Designing New Bioactive Molecules

Aromatic nitro compounds are crucial in the synthesis of a wide array of drugs and bioactive molecules researchgate.netnih.gov. The nitro group can be chemically reduced to an amino group, which can then be further modified, allowing for the creation of a diverse library of derivatives nist.gov. For instance, the amino group of a related compound, 6-aminoquinoline (B144246), has been used to synthesize quinoline-amidrazone hybrids, which have shown potential as anticancer agents researchgate.net. This suggests that this compound could serve as a valuable precursor for similar bioactive compounds. The synthesis of novel 3-nitroquinoline derivatives has been explored as a strategy to develop new anticancer agents, indicating the potential of this structural motif in drug discovery researchgate.net.

Development of Quinoline-based Scaffolds for Diverse Pharmacological Targets

The quinoline ring system is a versatile scaffold that has been extensively used in the development of drugs for a wide range of diseases mdpi.comnih.gov. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Table of Pharmacological Activities of Quinoline Derivatives:

| Pharmacological Activity | Example Target/Mechanism |

|---|---|

| Anticancer | Inhibition of kinases such as EGFR, targeting tubulin polymerization |

| Antimicrobial | DNA gyrase inhibition |

| Anti-inflammatory | Modulation of inflammatory pathways |

| Antiviral | Inhibition of viral replication enzymes |

The ability to modify the quinoline scaffold at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it a valuable framework in modern drug discovery.

Design of Hypoxia-Selective Imaging Agents and Prodrugs Utilizing Nitroaryl Moieties

Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia. This hypoxic environment is a target for cancer therapy and diagnostics. Nitroaryl compounds, including 6-nitroquinoline derivatives, are of particular interest in this area because they can be selectively reduced by enzymes present in hypoxic cells nih.govnih.gov.

This bioreductive activation can be harnessed in two main ways:

Hypoxia-Activated Prodrugs: A non-toxic prodrug containing a nitroaryl moiety is administered. In the hypoxic tumor environment, the nitro group is reduced, triggering the release of a potent cytotoxic agent that kills the cancer cells mdpi.com.

Hypoxia-Selective Imaging Agents: A non-fluorescent nitroaryl compound is designed to become fluorescent upon reduction of the nitro group. This allows for the specific imaging of hypoxic regions within a tumor nih.govnih.govgoogle.com.

Research has shown that 6-nitroquinoline can be enzymatically converted to the fluorescent 6-aminoquinoline under hypoxic conditions nih.govnih.gov. This conversion makes 6-nitroquinoline a potential pro-fluorescent probe for detecting hypoxic cells. The study of its metabolism revealed that different enzyme systems can lead to various fluorescent products, highlighting the chemical complexity and potential for developing novel imaging agents based on this scaffold nih.govgoogle.com.

Metabolites of 6-Nitroquinoline Under Hypoxic Conditions:

| Enzyme System | Key Fluorescent Product |

|---|---|

| Xanthine/Xanthine Oxidase | 6-Aminoquinoline nih.govnih.gov |

This research underscores the potential of this compound and related structures as foundational elements in the design of next-generation cancer diagnostics and therapies that specifically target the unique microenvironment of tumors.

Biological Activity Investigations of this compound Derivatives

The introduction of various substituents to the core this compound structure has allowed for the exploration of its therapeutic potential across several disease models. Investigations have unveiled promising activities, ranging from central nervous system effects to the inhibition of microbial growth and cancer cell proliferation.

Derivatives of the closely related 4-amino-3-nitroquinolin-2-one scaffold have been synthesized and evaluated for their anticonvulsant activities. mdpi.com A notable finding from these studies is the significant anticonvulsant effect of the methyl ester of N-(3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)-4-aminobutyric acid. In mouse models, this compound demonstrated the highest anticonvulsant activity at a dose of 12.5 mg/kg when administered intraperitoneally. mdpi.com

The structure-activity relationship (SAR) analysis of these compounds indicates that the nature of the amino acid component attached at the 4-position of the quinolin-2-one ring plays a critical role in their anticonvulsant potential. mdpi.com The incorporation of a 4-aminobutyric acid methyl ester moiety was found to be particularly effective, suggesting that this fragment is key to the observed biological activity. mdpi.com

Table 1: Anticonvulsant Activity of a Lead 4-Amino-3-nitroquinolin-2-one Derivative

| Compound | Structure | Dose (mg/kg, i.p.) | Observed Activity | Reference |

|---|---|---|---|---|

| Methyl ester of N-(3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)-4-aminobutyric acid | Quinolin-2-one core with a 3-nitro group and a 4-(N-4-aminobutyric acid methyl ester) group | 12.5 | Greatest anticonvulsant activity in mouse tests | mdpi.com |

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. google.com Research into 6-nitroquinolone derivatives has revealed potent activity against a range of bacterial and fungal pathogens.

Synthetic 1,7-disubstituted-6-nitroquinolones have demonstrated good inhibitory activity against Mycobacterium species, including Mycobacterium tuberculosis and Mycobacterium avium complex. nih.gov Furthermore, some of these derivatives were found to be more potent than the standard drugs ciprofloxacin and ofloxacin against certain gram-positive bacteria. nih.gov Similarly, studies on 8-hydroxyquinoline derivatives have shown that nitro-substituted compounds (like nitroxoline) exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 5.26 to 84.14 μM. tocris.comnih.gov

In the realm of antifungal research, quinoline-based thiosemicarbazide derivatives have been investigated. One of the most effective compounds in a recent study, QST10, showed potent activity against Candida albicans with a MIC value of 31.25 μg/mL. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Quinoline Derivatives

| Compound Class | Target Organism | Key Finding | Reference |

|---|---|---|---|

| 1,7-disubstituted-6-nitroquinolones | Gram-positive bacteria | More potent than ciprofloxacin and ofloxacin | nih.gov |

| Nitro-8-hydroxyquinolines | Gram-positive & Gram-negative bacteria | MIC values in the range of 5.26–84.14 μM | tocris.comnih.gov |

| Quinoline-thiosemicarbazide (QST10) | Candida albicans | MIC value of 31.25 μg/mL | nih.gov |

The dual functionality of the nitro and amino groups on the quinoline ring has prompted extensive research into its anticancer and antitubercular potential.

Antitubercular Research: Novel 6-nitroquinolone-3-carboxamide derivatives have shown highly potent and selective activity against Mycobacterium tuberculosis (Mtb). mdpi.com In one study, 12 out of 23 synthesized compounds were active against Mtb, with activities ranging from <0.244 to 31.865 μM. mdpi.com The most active compound demonstrated a minimum inhibitory concentration (MIC90) of less than 0.244 μM. mdpi.com Structure-activity relationship analyses revealed that antitubercular activity was significantly influenced by substituents at the N-1 and C-3 positions of the quinolone ring. mdpi.com Further studies identified derivatives with excellent activity against multidrug-resistant tuberculosis (MDR-TB) strains, with one compound showing a MIC of 0.9 μg mL−1 and being non-toxic to mammalian cells. news-medical.net

Anticancer Research: While direct studies on this compound are emerging, research on analogous compounds provides strong rationale for its investigation as an anticancer agent. For instance, the nitro-derivative of 8-hydroxyquinoline, nitroxoline, was found to be the most toxic among several analogues against human cancer cell lines, with an IC50 value 5-10 times lower than other related compounds. nih.gov The anticancer efficacy of nitroxoline is attributed to its ability to increase intracellular reactive oxygen species (ROS) generation, a process enhanced by the presence of copper. nih.gov This suggests that the nitro group on the quinoline scaffold can be a key contributor to cytotoxic activity against cancer cells. nih.gov

Understanding how these compounds interact with specific biological macromolecules is key to elucidating their mechanism of action.

Interaction with Enzymes: A significant finding in antitubercular research is the identification of the molecular target for 6-nitroquinolone derivatives. Docking studies have confirmed that these compounds bind to the same hydrophobic pocket as other nitro-based inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). mdpi.com DprE1 is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. The nitro group of the quinolone derivative is positioned in close proximity to the critical Cys387 residue of the enzyme, leading to its inhibition. mdpi.com

Interaction with GABA_A Receptors: The quinoline scaffold is also explored for its potential to modulate neurotransmitter receptors. Pyrazoloquinolinones, which contain a quinoline core, are known to interact with allosteric binding sites on GABA type A (GABA_A) receptors. Specifically, derivatives of 2H-pyrazolo[4,3-c]quinolin-3(5H)-one have been shown to modulate GABA-evoked currents, indicating a direct interaction with the receptor complex. While compounds with a nitro group have not been as extensively studied in this context, the established ability of the quinoline core to bind to GABA_A receptors makes this a promising avenue for investigating the neurological effects of this compound derivatives.

The ability of quinoline derivatives to act as modulators of specific signaling pathways is an area of active investigation. The Mitogen-Activated Protein (MAP) kinase pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. nih.gov One of the kinases in this pathway is Tpl2, also known as Cot. Patent literature has described quinoline derivatives as potential Cot modulators, highlighting the scaffold's utility in developing kinase inhibitors. nih.gov While the specific derivatives mentioned are structurally distinct from this compound, this finding establishes a precedent for the quinoline core's interaction with this pathway. nih.gov The development of kinase inhibitors is a major focus in cancer therapy, and various quinoline-based compounds have been investigated as inhibitors of kinases like FLT3, which are implicated in diseases such as acute myeloid leukemia.

The unique chemical properties of the 6-nitroquinoline scaffold lend themselves to applications in diagnostics and bio-imaging. Research has demonstrated that non-fluorescent 6-nitroquinoline can be selectively converted to the highly fluorescent compound 6-aminoquinoline under hypoxic (low oxygen) conditions by one-electron reducing enzymes like xanthine oxidase.

This conversion forms the basis of a pro-fluorescent probe. The nitro group acts as an oxygen-sensing unit; in the presence of oxygen, the reduction is inhibited, but under hypoxic conditions, the enzymatic reduction proceeds to form the fluorescent amine. This hypoxia-selective fluorescence turn-on mechanism makes 6-nitroquinoline a valuable tool for:

Detecting and profiling one-electron reductases in cell cultures or biopsy samples.

Developing fluorogenic probes for visualizing hypoxic regions, which are characteristic of solid tumors.

This application leverages the inherent chemical properties of the 6-nitroquinoline structure, where the nitro group quenches fluorescence and its reduction to an amino group activates it.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives is a well-established field, yet the development of efficient, cost-effective, and environmentally benign methods remains a priority. For 6-Nitroquinolin-3-amine, future research will likely focus on moving beyond classical synthesis methods, which can involve harsh conditions and generate significant waste.

Key areas for development include:

Green Chemistry Approaches: The application of green chemistry principles is crucial for modern synthetic chemistry. rsc.org This involves using less hazardous solvents, reducing energy consumption, and employing catalysts that can be recycled. rsc.org For instance, moving from traditional nitration and reduction reactions, which often use strong acids and metal catalysts, to more sustainable alternatives is a key challenge. organic-chemistry.orgorganic-chemistry.org Research into solid-phase synthesis or flow chemistry processes could offer significant advantages in terms of safety, scalability, and purity. beilstein-journals.org

Catalytic Systems: Investigating novel catalytic systems, such as biocatalysts or nano-catalysts, could lead to more selective and efficient synthetic pathways. These modern catalysts can operate under milder conditions and often provide higher yields with fewer byproducts.

One-Pot Syntheses: Designing multi-component, one-pot reactions would streamline the synthesis process, reducing the number of intermediate purification steps and thereby minimizing solvent use and waste generation.

Table 1: Comparison of Synthetic Methodologies for Nitro- and Amino-Aromatic Compounds

| Method | Traditional Approach | Potential Green Alternative | Advantages of Alternative |